molecular formula C15H24N4O4S B2942902 N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2034355-82-1

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2942902
CAS RN: 2034355-82-1
M. Wt: 356.44
InChI Key: RVIIMMPAVOJZDM-UHFFFAOYSA-N
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Description

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C15H24N4O4S and its molecular weight is 356.44. The purity is usually 95%.
BenchChem offers high-quality N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interaction Studies

Research on similar compounds has investigated their interactions with specific receptors, such as the CB1 cannabinoid receptor. For example, molecular interaction studies have been conducted on structurally related antagonists, providing insights into their binding mechanisms and the development of pharmacophore models for receptor ligands (Shim et al., 2002). These studies offer a foundation for understanding how modifications to the molecule could affect its biological activities.

Polymer Synthesis

Compounds with similar structures have been used in the synthesis of polyamides, demonstrating the chemical versatility of these molecules. For instance, the addition reactions of theophylline and thymine to dimethyl methylenesuccinate have been explored, leading to the development of polymers with potential applications in various industries (Hattori & Kinoshita, 1979).

Anticancer Research

Novel derivatives have been synthesized and evaluated for their anti-angiogenic and DNA cleavage activities, which are crucial in cancer treatment strategies. Some compounds have shown significant promise by inhibiting the formation of blood vessels in vivo and exhibiting cytotoxic effects (Kambappa et al., 2017).

Material Science and Corrosion Inhibition

The corrosion inhibition efficiencies of related piperidine derivatives on iron have been predicted through quantum chemical calculations and molecular dynamics simulations, highlighting their potential application in material science and engineering to protect metals against corrosion (Kaya et al., 2016).

Novel Synthesis Methods

Research has also focused on developing new synthesis methods for heterocyclic compounds, using enaminones as building blocks. These studies contribute to the broader field of organic chemistry by providing novel pathways for creating complex molecules with potential pharmaceutical applications (Alnajjar et al., 2008).

properties

IUPAC Name

N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O4S/c1-17(2)24(22,23)19-9-6-12(7-10-19)11-16-14(20)13-5-4-8-18(3)15(13)21/h4-5,8,12H,6-7,9-11H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVIIMMPAVOJZDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

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